[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride
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Overview
Description
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with an aminomethyl and a methanol group attached to it. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the spirocyclic core.
Addition of the Methanol Group: The methanol group is added through a hydroxylation reaction, often using oxidizing agents to introduce the hydroxyl group.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Various nucleophiles, such as halides, thiols, and amines, can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The spirocyclic structure may enhance its binding affinity and specificity for certain targets, contributing to its potential therapeutic activities .
Comparison with Similar Compounds
Similar Compounds
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol: The base form without the hydrochloride salt.
Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.
Spirocyclic Alcohols: Compounds with spirocyclic cores and hydroxyl groups.
Uniqueness
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride stands out due to its combination of an aminomethyl group and a hydroxyl group on a spirocyclic core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-9(7-11)4-8(5-9)2-1-3-8;/h11H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPFNIFNEXVCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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